

Synthesis of Novel Pyrrole Benzoate Derivatives as Potent Antitubercular Agents

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Compound of Interest

Compound Name: *methyl 2-(1H-pyrrol-1-yl)benzoate*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action. Pyrrole derivatives have emerged as a promising class of compounds with significant antimycobacterial activity.^{[1][2]} This document provides detailed protocols for the synthesis of various pyrrole benzoate precursors and their derivatization into potent antitubercular agents. The application note also summarizes their biological activities and, where known, their mechanism of action.

Rationale for Pyrrole Benzoates as Antitubercular Agents

The pyrrole nucleus is a versatile scaffold in medicinal chemistry, known for its presence in various biologically active compounds.^{[1][3]} In the context of tuberculosis, pyrrole derivatives have been shown to target various essential enzymes in Mtb, leading to bacterial death.^{[3][4]} Specifically, different series of pyrrole-based compounds have been designed to inhibit key enzymes such as dihydrofolate reductase (DHFR), enoyl-acyl carrier protein reductase (ENR/InhA), mycobacterial membrane protein large 3 (MmpL3), and caseinolytic protease (ClpP1P2).^{[3][4][5][6]} The development of dual-target inhibitors, for instance against both

DHFR and ENR, represents a strategic approach to overcome drug resistance and reduce the potential for drug-drug interactions.^{[3][4]}

Synthesis of Pyrrole Benzoate Precursors and Derivatives

This section details the synthetic protocols for key pyrrole benzoate precursors and their subsequent conversion into various antitubercular derivatives.

Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

This precursor is fundamental for the synthesis of several series of antitubercular agents.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-aminobenzoic acid in an appropriate solvent (e.g., glacial acetic acid).
- **Addition of Reagents:** Add 2,5-dimethoxytetrahydrofuran to the solution.
- **Reflux:** Heat the reaction mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, pour the reaction mixture into ice-water.
- **Extraction:** Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Final Product:** Purify the crude product by column chromatography or recrystallization to obtain ethyl 4-(1H-pyrrol-1-yl)benzoate.

Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives

These compounds have been investigated as dual inhibitors of DHFR and ENR.[3]

Experimental Protocol:

- **Esterification:** React 4-(1H-pyrrol-1-yl)benzoic acid with a substituted alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding ester.
- **Hydrazinolysis:** Treat the resulting ester with hydrazine hydrate in a suitable solvent like ethanol and reflux the mixture.
- **Purification:** Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivative.
- **Characterization:** Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ^1H NMR, ^{13}C NMR, and Mass spectrometry.[3]

Synthesis of Pyrrole-2-carboxamide Derivatives

This class of compounds has shown potent activity against MmpL3.[5][7]

Experimental Protocol:

- **Amide Coupling:** Start with a suitable pyrrole-2-carboxylic acid. Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU).
- **Addition of Amine:** Add the desired amine to the activated acid in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF).
- **Reaction:** Stir the reaction mixture at room temperature until completion (monitored by TLC).
- **Work-up and Purification:** Quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography to obtain the final pyrrole-2-carboxamide derivative.

Synthesis of 4-(1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)benzohydrazides

These compounds have also been explored as dual DHFR and ENR inhibitors.[4]

Experimental Protocol:

- **Hydrazide Formation:** Convert ethyl 4-(1H-pyrrol-1-yl)benzoate to 4-(1H-pyrrol-1-yl)benzoic acid hydrazide by reacting it with hydrazine hydrate.[8]
- **Coupling Reaction:** React the 4-(1H-pyrrol-1-yl)benzoic acid hydrazide with a substituted phenoxy acetic acid using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base such as N,N'-diisopropylethylamine (DIPEA) in DMF.[4]
- **Purification:** After the reaction is complete, perform an aqueous work-up and purify the product by recrystallization or column chromatography.

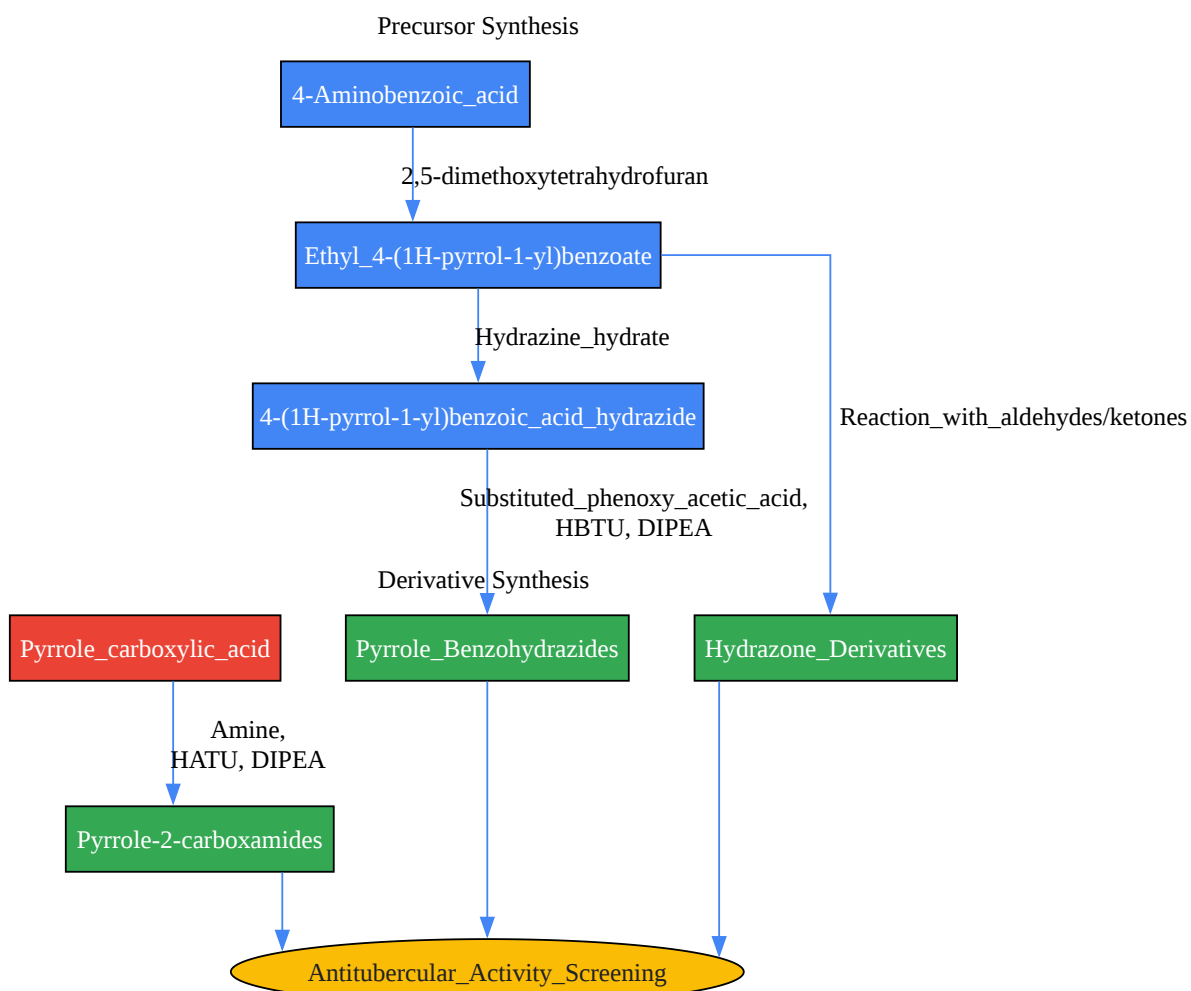
Quantitative Data Summary

The antitubercular activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis* H37Rv strain. Cytotoxicity is often assessed against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI).

Compound Series	Target(s)	MIC Range (µg/mL)	Cytotoxicity (IC ₅₀ , µg/mL)	Reference
2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates	DHFR, ENR	Not explicitly stated in abstract, but potent dual inhibitors	Not explicitly stated in abstract	[3]
Pyrrole-2-carboxamides	MmpL3	< 0.016	> 64	[5][7]
4-(1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)b enzohydrazides	DHFR, ENR	Not explicitly stated in abstract, but significant activity	Not explicitly stated in abstract	[4]
Pyrazolyl Pyrrole Derivatives	Not specified	Significant activity	Not specified	[9]
Hybrid-Pyrrole Derivatives (e.g., with coumarin)	ENR	3.7 - 5.10	Devoid of cytotoxicity	[10]
BM212 (a 1,5-diaryl-2-methyl-pyrrole derivative)	MmpL3	0.7 - 1.5	No inhibition of U937 cells up to 12.5 µg/mL	[11][12]

Visualizing Synthetic Pathways and Mechanisms

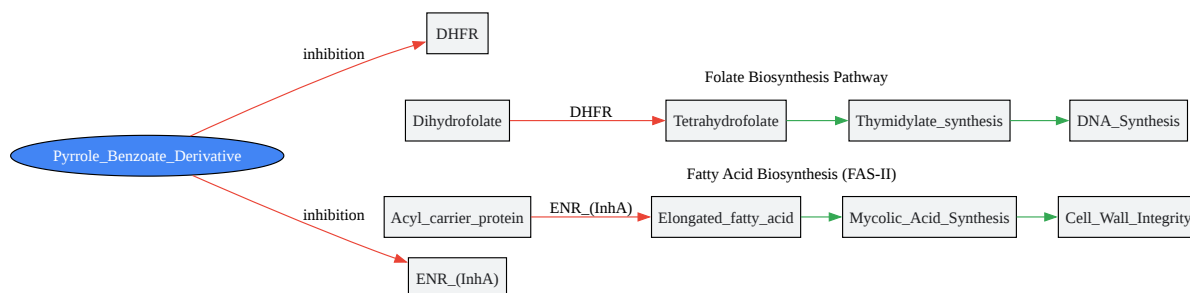
General Synthetic Workflow for Pyrrole Benzoate Derivatives



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Caption: Synthetic workflow for various pyrrole-based antitubercular agents.

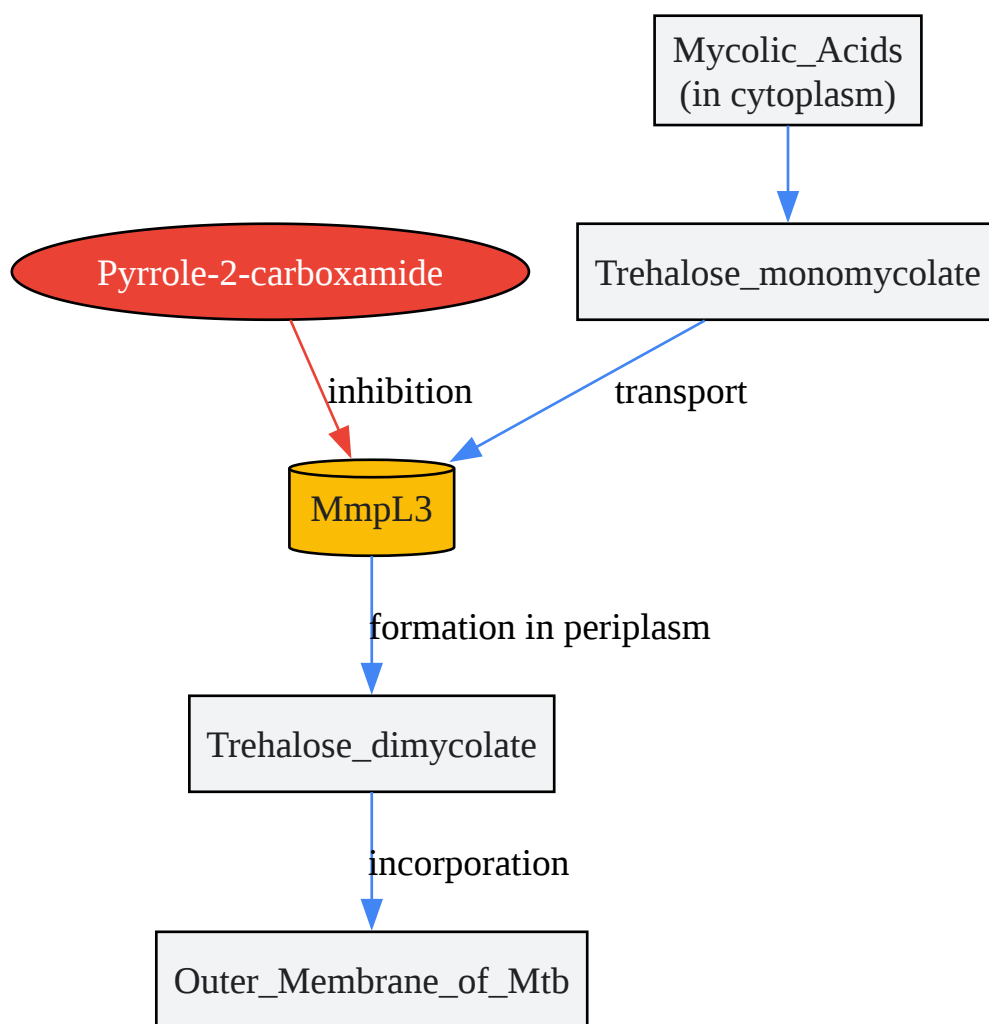
Mechanism of Action: Dual Inhibition of DHFR and ENR



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Caption: Dual inhibition of DHFR and ENR by pyrrole benzoate derivatives.

Mechanism of Action: Inhibition of MmpL3



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Caption: Inhibition of the MmpL3 mycolic acid transporter.

In Vitro Antitubercular Activity Assay

Protocol: Microplate Alamar Blue Assay (MABA)

This assay is commonly used to determine the MIC of compounds against *M. tuberculosis*.

- Preparation of Inoculum: Grow *M. tuberculosis* H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

- **Plate Setup:** In a 96-well microplate, add 100 μ L of sterile deionized water to the outer perimeter wells to prevent evaporation.
- **Compound Dilution:** Serially dilute the test compounds in Middlebrook 7H9 broth directly in the microplate. A negative control (DMSO) and a positive control (e.g., rifampicin or isoniazid) should be included.[13]
- **Inoculation:** Add 100 μ L of the prepared Mtb inoculum to each well, resulting in a final volume of 200 μ L.
- **Incubation:** Seal the plates and incubate at 37°C for 5-7 days.
- **Addition of Alamar Blue:** After incubation, add 20 μ L of Alamar Blue solution and 12.5 μ L of 20% Tween 80 to each well.
- **Reading Results:** Incubate for another 24 hours. A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13]

Conclusion

Pyrrole benzoate precursors are valuable starting materials for the synthesis of a diverse range of compounds with potent antitubercular activity. The synthetic routes are generally straightforward, involving standard organic chemistry reactions. The resulting derivatives have been shown to inhibit various essential targets in Mycobacterium tuberculosis, including DHFR, ENR, and MmpL3. The favorable activity profiles and selectivity of some of these compounds, such as certain pyrrole-2-carboxamides with MIC values < 0.016 μ g/mL and low cytotoxicity, make them promising candidates for further development in the fight against tuberculosis.[5][7] The dual-target inhibitor approach is a particularly promising strategy for combating drug resistance.[3][4]

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